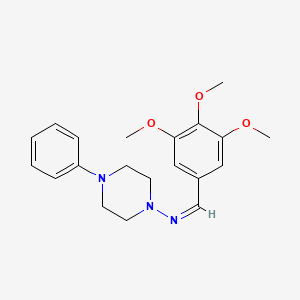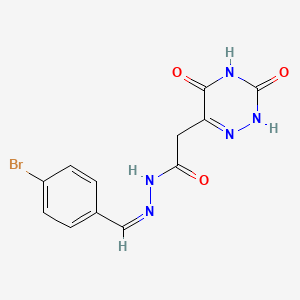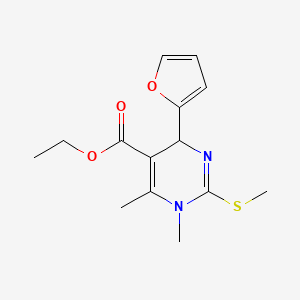
4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized by Alexander Shulgin in the 1970s and has been used for scientific research purposes since then. In
Mecanismo De Acción
The exact mechanism of action of 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, similar to other psychedelic compounds. It may also have effects on other serotonin receptors and the dopaminergic system.
Biochemical and Physiological Effects
4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been found to have psychoactive effects similar to other psychedelic compounds. It can cause changes in perception, mood, and thought processes. It has also been found to have physiological effects such as increased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been well-studied and has a known mechanism of action. However, 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine also has limitations for lab experiments. It is a controlled substance and requires special permits to handle and use. It can also be difficult to obtain due to its controlled status.
Direcciones Futuras
For the study of 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine include investigating its potential therapeutic uses and its effects on other serotonin receptors and the dopaminergic system.
Métodos De Síntesis
The synthesis of 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1-(2-phenylethyl)piperazine and ammonium acetate in acetic acid. The resulting product is then reduced with lithium aluminum hydride to yield 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine. The synthesis method has been well-established and is commonly used in scientific research.
Aplicaciones Científicas De Investigación
4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been used in scientific research to study its effects on the central nervous system. It has been found to have psychedelic properties similar to other phenethylamines such as mescaline and 2C-B. 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been used in studies to investigate its effects on serotonin receptors and the dopaminergic system. It has also been used in studies to investigate its potential therapeutic uses for conditions such as depression and anxiety.
Propiedades
IUPAC Name |
(Z)-N-(4-phenylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-24-18-13-16(14-19(25-2)20(18)26-3)15-21-23-11-9-22(10-12-23)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGSKONKYLSBGZ-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-Phenylpiperazin-1-YL)-1-(3,4,5-trimethoxyphenyl)methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-(benzyloxy)benzylidene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5912863.png)
![7-hydroxy-3-(4-methoxyphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5912881.png)

![{2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5912896.png)
![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B5912902.png)
![1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912905.png)


![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5912921.png)
![[2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5912927.png)
![2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate](/img/structure/B5912940.png)
![3-(5-methyl-2-furyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5912953.png)
